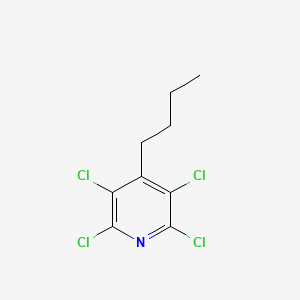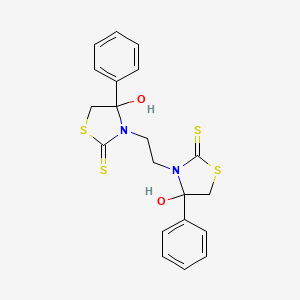
3,3'-Ethylenebis(4-hydroxy-4-phenyl-2-thiazolidinethione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Ethylenebis(4-hydroxy-4-phenyl-2-thiazolidinethione) is an organic compound that belongs to the class of thiazolidinethiones This compound is characterized by the presence of two thiazolidinethione rings connected by an ethylene bridge, with each ring substituted by a hydroxy and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Ethylenebis(4-hydroxy-4-phenyl-2-thiazolidinethione) typically involves the reaction of 4-hydroxy-4-phenyl-2-thiazolidinethione with ethylene dibromide under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the ethylene bridge between the two thiazolidinethione rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Ethylenebis(4-hydroxy-4-phenyl-2-thiazolidinethione) can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thiazolidinethione rings can be reduced to thiazolidines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiazolidines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: It can be used in the formulation of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,3’-Ethylenebis(4-hydroxy-4-phenyl-2-thiazolidinethione) involves its interaction with specific molecular targets and pathways. The hydroxy and thiazolidinethione groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-4-phenyl-2-thiazolidinethione: A precursor in the synthesis of 3,3’-Ethylenebis(4-hydroxy-4-phenyl-2-thiazolidinethione).
3,3’-Arylidenebis(4-hydroxycoumarins): Compounds with similar structural features but different biological activities.
Dimethyl (substituted phenyl)(phenylamino)methyl phosphonates: Compounds with similar synthetic routes and applications.
Uniqueness
3,3’-Ethylenebis(4-hydroxy-4-phenyl-2-thiazolidinethione) is unique due to its dual thiazolidinethione rings connected by an ethylene bridge, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
23509-83-3 |
|---|---|
Formule moléculaire |
C20H20N2O2S4 |
Poids moléculaire |
448.7 g/mol |
Nom IUPAC |
4-hydroxy-3-[2-(4-hydroxy-4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]-4-phenyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C20H20N2O2S4/c23-19(15-7-3-1-4-8-15)13-27-17(25)21(19)11-12-22-18(26)28-14-20(22,24)16-9-5-2-6-10-16/h1-10,23-24H,11-14H2 |
Clé InChI |
IUEUIOIHCUBHAQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(C(=S)S1)CCN2C(=S)SCC2(C3=CC=CC=C3)O)(C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



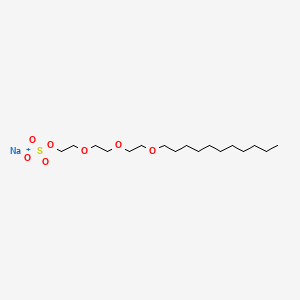
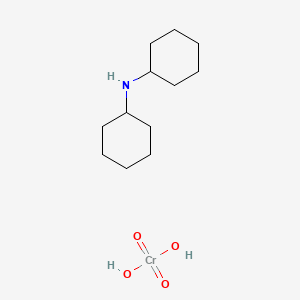


![(2S,5R,6R)-6-(Alanylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14705543.png)
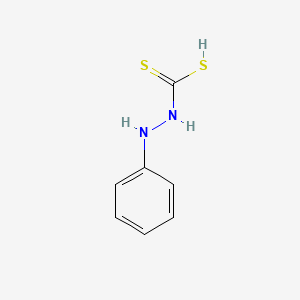
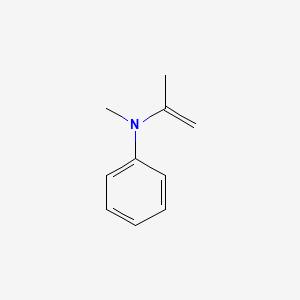

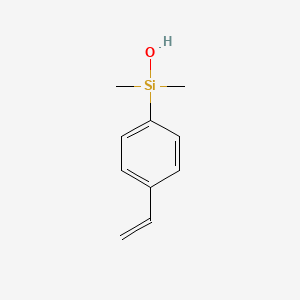
![2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane](/img/structure/B14705579.png)
![3,3-dimethyl-1-[3-(methylamino)propyl]-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14705582.png)

